2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O4S2 and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Compound Variability
The chemistry of compounds containing benzimidazole and benzothiazole structures, including variations like 2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, offers a broad spectrum of potential applications due to their complex properties. These compounds are reviewed for their preparation methods, properties, and their ability to form various complex compounds. This includes a focus on spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activities. The review highlights the need for further investigation into these compounds for potential scientific applications (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Research into quinazolines, closely related to thiazolo[5,4-b]pyridin structures, reveals their significant application in the development of optoelectronic materials. These compounds are crucial for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their incorporation into π-extended conjugated systems is highly valued for novel optoelectronic materials creation. This suggests potential avenues for the application of this compound in similar optoelectronic contexts (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological Significance of Pyrimidine Derivatives
The role of pyrimidine derivatives, akin to thiazolo[5,4-b]pyridin structures, in the creation of optical sensors alongside their biological and medicinal applications underlines the versatility of these compounds. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, indicating potential research applications for this compound in the development of new sensing materials and biological applications (Jindal & Kaur, 2021).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives demonstrates the compound's potential as antioxidant and anti-inflammatory agents. This research focuses on the development of new therapeutic agents, highlighting the significant role these compounds can play in medicinal chemistry. The evaluation of benzofused thiazole derivatives for in vitro antioxidant and anti-inflammatory activities suggests a promising avenue for the application of this compound in related fields (Raut et al., 2020).
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They are known to interact with a wide range of receptor targets .
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad spectrum of pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that multiple biochemical pathways could be affected, leading to various downstream effects.
Result of Action
Based on the reported activities of thiazolo[4,5-b]pyridines , the compound could potentially exert a range of effects at the molecular and cellular levels, depending on the specific target and biological context.
Properties
IUPAC Name |
2,5-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-15-8-9-17(27-2)18(12-15)29(24,25)23-14-6-3-5-13(11-14)19-22-16-7-4-10-21-20(16)28-19/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFKYCDUIZZYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.